N-(2-amino-9H-purin-6-yl)phenylalanine

Description

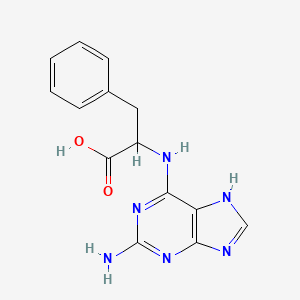

N-(2-amino-9H-purin-6-yl)phenylalanine is a hybrid molecule combining a phenylalanine residue with a modified purine base. The purine moiety (2-amino-9H-purin-6-yl) is structurally analogous to adenine but substituted with an amino group at the 2-position.

Properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H4,15,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLBQYIOIXGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Coupling Reaction: One common method involves coupling N-(purin-6-yl)-amino acids with dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups.

Nucleophilic Substitution: Another approach is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles.

Industrial Production Methods: Industrial production methods for N-(2-amino-9H-purin-6-yl)phenylalanine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-amino-9H-purin-6-yl)phenylalanine can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can target the purine ring or the amino group.

Substitution: Nucleophilic substitution reactions are common, especially involving the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the purine ring or amino group.

Reduction: Reduced forms of the purine ring or amino group.

Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-amino-9H-purin-6-yl)phenylalanine is used in the synthesis of purine conjugates with natural amino acids, which are promising for developing novel therapeutic agents .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .

Medicine: Research focuses on its potential as an antimycobacterial agent, with some derivatives showing moderate activity against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)phenylalanine involves its interaction with biological targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism and enzyme activity. This can lead to antimicrobial or antiviral effects by inhibiting key biological pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-amino-9H-purin-6-yl)phenylalanine with key analogues, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Attached Groups: The phenylalanine moiety could enable interactions with amino acid transporters, suggesting utility in prodrug design . Chromenone or chromene derivatives (e.g., and ) introduce fluorophores or hydrophobic domains, expanding applications to imaging or kinase inhibition .

Physicochemical Properties

- Solubility: The phenylalanine group may confer moderate aqueous solubility, whereas chromenone derivatives () are more hydrophobic .

- Stability: The amide linkage in this compound is likely stable under physiological conditions, similar to acetamide-linked purines in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.